

Application Notes and Protocols: LEI105 in Combination Cancer Therapy

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Compound of Interest

Compound Name: *LEI105*

Cat. No.: *B608513*

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Introduction

LEI105 is a potent, highly selective, and reversible dual inhibitor of diacylglycerol lipase- α (DAGL- α) and diacylglycerol lipase- β (DAGL- β). By inhibiting these enzymes, **LEI105** effectively reduces the production of the endocannabinoid 2-arachidonoylglycerol (2-AG). Emerging research has implicated the dysregulation of the endocannabinoid system, particularly the DAGL/2-AG axis, in the progression of several cancers. Notably, upregulation of DAGL α has been observed in hepatocellular carcinoma (HCC), where it is associated with tumor progression and resistance to tyrosine kinase inhibitors (TKIs) such as lenvatinib.[1] This provides a strong rationale for investigating **LEI105** in combination with other anticancer agents to enhance therapeutic efficacy and overcome drug resistance.

These application notes provide a summary of the preclinical rationale and hypothetical protocols for evaluating **LEI105** in combination with a tyrosine kinase inhibitor for the treatment of hepatocellular carcinoma.

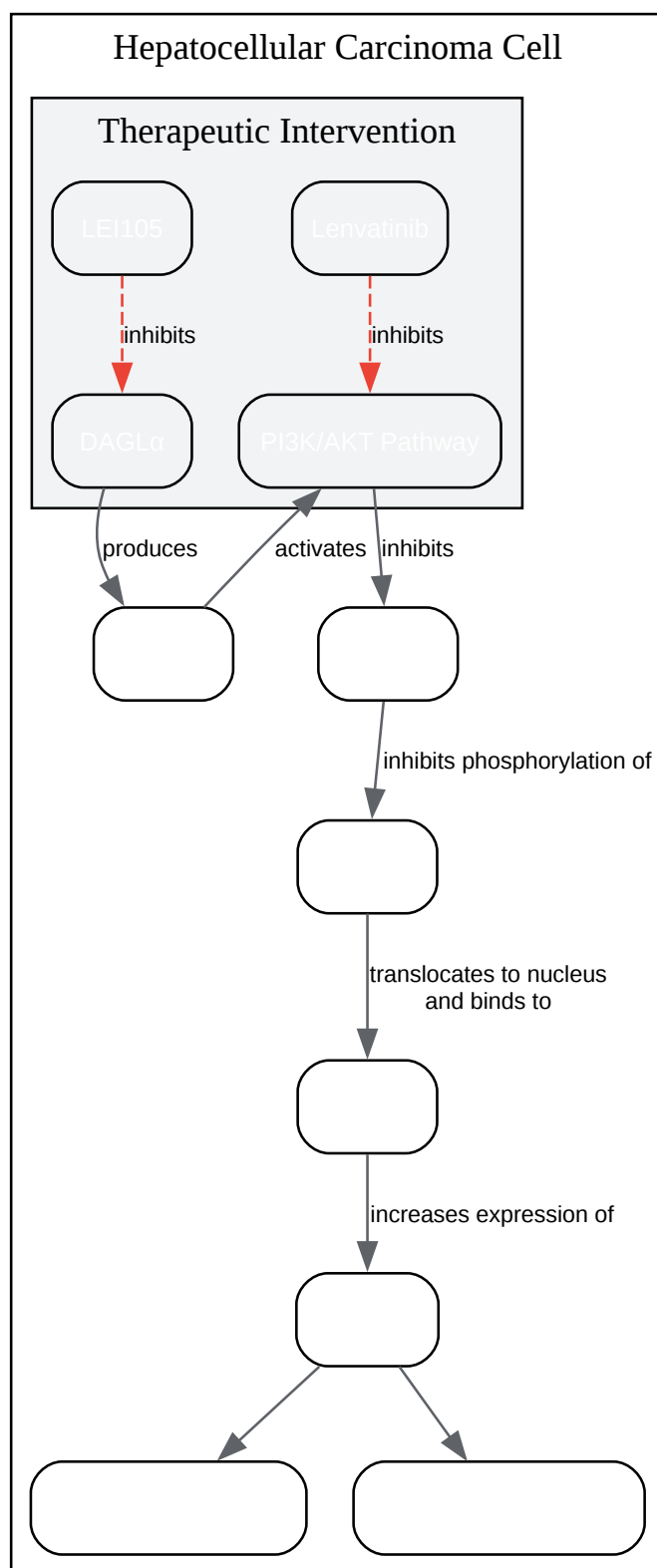
Preclinical Data Summary

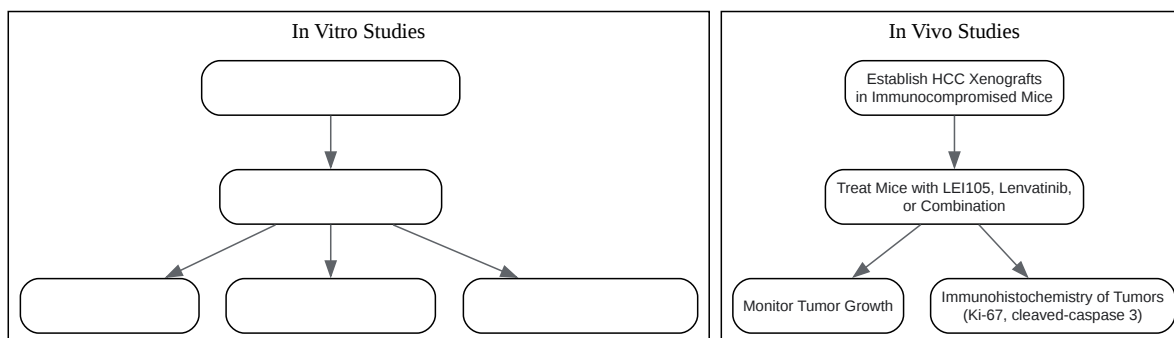
Currently, there are no published studies directly evaluating **LEI105** in combination with other drugs. However, based on the known mechanism of **LEI105** and the role of the DAGL/2-AG axis in cancer, a compelling case can be made for its use in combination therapies.

Drug Combination	Cancer Type	Experimental Model	Key Findings (Hypothesized)	Rationale
LEI105 + Lenvatinib	Hepatocellular Carcinoma (HCC)	HCC cell lines (e.g., Huh7, HepG2), Xenograft mouse models	Synergistic inhibition of cell proliferation, induction of apoptosis, and overcoming of acquired lenvatinib resistance.	DAGL α is upregulated in HCC and its activity contributes to lenvatinib resistance by enhancing YAP activity. [1]
LEI105 + Standard Chemotherapy (e.g., Doxorubicin)	Various Solid Tumors	Cancer cell lines, Patient-derived xenografts (PDXs)	Increased cytotoxic effect of chemotherapy, reduction in tumor growth and metastasis.	The endocannabinoid system is involved in cancer cell proliferation, invasion, and angiogenesis. [2] [3] [4]
LEI105 + Immune Checkpoint Inhibitor (e.g., anti-PD-1)	Immunogenic Tumors (e.g., Melanoma, NSCLC)	Syngeneic mouse tumor models	Enhanced anti-tumor immune response, improved tumor control.	The endocannabinoid system can modulate the tumor microenvironment and immune responses. [5]

Signaling Pathways and Experimental Workflow

DAGL α Signaling Pathway in Hepatocellular Carcinoma





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